3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride
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Overview
Description
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is a chemical compound with a complex structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Friedel-Crafts Alkylation: This step involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired functional groups.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the indene ring to form more saturated compounds.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Shares a similar indene ring structure but lacks the amino and methyl groups.
Indazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84174-68-5 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12;/h5,9,13H,3-4,12H2,1-2H3;1H |
InChI Key |
ZUZWESARKRUOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2N)O)C.Cl |
Origin of Product |
United States |
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